molecular formula C13H16BrNO2 B105167 Tert-Butyl 5-Bromoisoindoline-2-Carboxylate CAS No. 201940-08-1

Tert-Butyl 5-Bromoisoindoline-2-Carboxylate

Cat. No.: B105167
CAS No.: 201940-08-1
M. Wt: 298.18 g/mol
InChI Key: GOKHEUCWNVPUSC-UHFFFAOYSA-N
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Biological Activity

Tert-Butyl 5-Bromoisoindoline-2-Carboxylate (TBBrI) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews the biological activity of TBBrI, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

  • Chemical Formula : C₁₃H₁₆BrNO₂
  • Molecular Weight : 298.18 g/mol
  • CAS Number : 201940-08-1

TBBrI acts as a small molecule modulator of specific biological pathways. It has been identified as an antagonist of the 53BP1 protein, which plays a crucial role in DNA damage response and repair mechanisms. The modulation of 53BP1 can influence tumor growth and resistance to therapies, making TBBrI a candidate for further research in oncology.

Antagonistic Effects on 53BP1

Recent studies have demonstrated that TBBrI can inhibit the function of 53BP1, a protein associated with DNA damage response. The loss of 53BP1 function has been linked to increased tumor size and lower survival rates in various cancers, including colorectal cancer and glioblastoma .

Table 1: Inhibitory Concentration (IC50) Values for TBBrI

CompoundIC50 (μM)Reference
TBBrI29.0
UNC8531 (control)0.47
UNC95120.46

The IC50 value for TBBrI indicates moderate potency compared to other more potent antagonists like UNC8531 and UNC9512, suggesting that while TBBrI has activity, there may be room for optimization in future derivatives.

Study on Colorectal Cancer

In a study examining the role of 53BP1 in colorectal cancer, researchers found that compounds targeting this protein could sensitize tumors to chemotherapy agents like 5-fluorouracil. TBBrI was tested alongside other small molecules to assess its ability to enhance the effects of standard treatments . The findings indicated that while TBBrI showed some efficacy, it required further structural modifications to improve its potency.

Mechanistic Studies Using CRISPR/Cas9

TBBrI's interaction with 53BP1 was further explored using CRISPR/Cas9 gene-editing technology. This approach allowed researchers to observe the compound's effects on cellular repair mechanisms directly. Results indicated that inhibiting 53BP1 with TBBrI led to increased genomic instability in treated cells, reinforcing its potential role as a therapeutic agent in combination therapies aimed at enhancing DNA damage response pathways .

Properties

IUPAC Name

tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHEUCWNVPUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582872
Record name tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201940-08-1
Record name tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-bromo-2,3-dihydro-1H-isoindole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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